molecular formula C25H36ClN3O2 B14289459 3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 118044-58-9

3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride

Cat. No.: B14289459
CAS No.: 118044-58-9
M. Wt: 446.0 g/mol
InChI Key: QOXBZYXDMLWXRU-UHFFFAOYSA-N
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Description

N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride is a chemical compound with a complex structure.

Preparation Methods

The synthesis of N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride involves multiple steps. The synthetic route typically includes the reaction of benzyl chloride with pyridine derivatives, followed by the introduction of the decylamino group and the carboxamide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride involves

Properties

CAS No.

118044-58-9

Molecular Formula

C25H36ClN3O2

Molecular Weight

446.0 g/mol

IUPAC Name

N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C25H35N3O2.ClH/c1-2-3-4-5-6-7-8-12-17-26-24(29)21-28-18-13-16-23(20-28)25(30)27-19-22-14-10-9-11-15-22;/h9-11,13-16,18,20H,2-8,12,17,19,21H2,1H3,(H-,26,27,29,30);1H

InChI Key

QOXBZYXDMLWXRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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